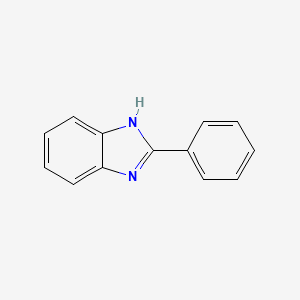

2-Phenylbenzimidazole

Übersicht

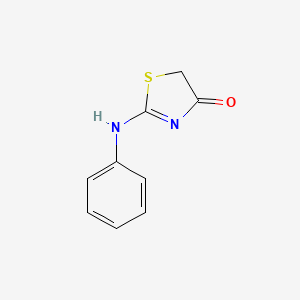

Beschreibung

2-Phenylbenzimidazole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

2-Phenylbenzimidazole derivatives have demonstrated antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, particularly in the context of RNA viruses. These compounds may interfere with viral enzymes or structural proteins, making them promising candidates for antiviral drug development .

Antitumor Activity

Studies suggest that 2-Phenylbenzimidazole derivatives exhibit antitumor properties. They may inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression. These compounds hold promise for cancer therapy and warrant further investigation .

DNA/RNA Binding Ligands

Due to their planar aromatic structure, 2-Phenylbenzimidazoles can interact with nucleic acids (DNA and RNA). These compounds may serve as ligands that bind to specific DNA or RNA sequences, potentially influencing gene expression or modulating cellular processes .

Antidiabetic Agents

Some 2-Phenylbenzimidazole derivatives have been explored for their potential as antidiabetic drugs. They may act by enhancing insulin sensitivity, regulating glucose metabolism, or targeting specific molecular pathways involved in diabetes management .

Antiparasitic Properties

Certain 2-Phenylbenzimidazole compounds exhibit activity against parasites. They may be effective against helminths, protozoa, or other parasitic organisms. These properties make them valuable for treating parasitic infections .

Antimicrobial Activity

Researchers have investigated 2-Phenylbenzimidazole derivatives as antimicrobial agents. These compounds may inhibit bacterial or fungal growth, making them relevant for combating infections .

Antihistaminic Potential

Some 2-Phenylbenzimidazole derivatives possess antihistaminic properties. They may block histamine receptors, providing relief from allergic reactions and related symptoms .

Corrosion Inhibitors

In industrial applications, 2-Phenylbenzimidazole derivatives have been used as corrosion inhibitors for metals and alloy surfaces. They protect against corrosion, extending the lifespan of materials in various settings .

Wirkmechanismus

Target of Action

2-Phenylbenzimidazole, also known as Ensulizole, is primarily used as a sunscreen agent . It has been reported to have antitumor activity, with potential targets including cancer drug targets of current interest .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylbenzimidazole are related to its ability to cause DNA photodamage via both Type-I and Type-II mechanisms when UVB irradiated . In the context of its antitumor activity, two major apoptotic pathways have been described: the extrinsic death receptor-mediated pathway and the intrinsic mitochondrion-initiated pathway .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests it may have good bioavailability

Result of Action

The primary result of the action of 2-Phenylbenzimidazole is the protection of the skin against harmful UV-B radiations . In the context of its antitumor activity, it has been found to exhibit potent multi-cancer inhibitory effects against certain cancer cell lines .

Action Environment

The action of 2-Phenylbenzimidazole can be influenced by environmental factors. For instance, its effectiveness as a sunscreen agent depends on its stability under exposure to sunlight . In addition, the pH of the solution it is in can affect its photoluminescence intensity and lifetime .

Eigenschaften

IUPAC Name |

2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYHDSLIWMUSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052460 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenylbenzimidazole | |

CAS RN |

716-79-0, 97542-80-8 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The specific interaction mechanism of 2-phenylbenzimidazole varies depending on its target. For instance:

- DNA Intercalation: Certain 2-phenylbenzimidazole derivatives, particularly those with carboxamide substituents, exhibit DNA intercalating properties. [] These compounds insert themselves between DNA base pairs, potentially interfering with DNA replication and transcription. []

- Estrogen Receptor Binding: Studies using molecular docking simulations show that 2-phenylbenzimidazole derivatives can bind to the estrogen receptor. [] This interaction may explain the potential antitumor activity of these compounds against hormone-dependent cancers. []

- Metal Complexation: 2-phenylbenzimidazole can act as a ligand, forming complexes with various metal ions like platinum(II) and cobalt(II). [, , ] These complexes can exhibit different biological activities depending on the metal ion and other ligands present.

- Photosensitization: 2-phenylbenzimidazole and its derivative 2-phenylbenzimidazole-5-sulfonic acid can act as photosensitizers, particularly in the presence of UV-B radiation. [] Upon absorbing UV-B light, these compounds generate reactive oxygen species (ROS) like singlet oxygen, which can damage DNA, particularly guanine bases. [, ]

- Antitumor Activity: Intercalation into DNA or binding to the estrogen receptor can inhibit cancer cell growth. [, ]

- Antimicrobial Activity: Metal complexes of 2-phenylbenzimidazole demonstrate activity against various bacteria and fungi. []

- Phototoxicity: The generation of ROS by photosensitized 2-phenylbenzimidazole can cause damage to cellular components like DNA. [, ]

A:

Molecular Formula: C13H10N2* Molecular Weight: 194.23 g/mol* Spectroscopic Data: * IR: Characteristic peaks for N-H stretching (around 3400 cm−1), C=N stretching (around 1600 cm−1), and aromatic C-H stretching (around 3000 cm−1). [, , , ] * 1H NMR: Signals corresponding to aromatic protons in the range of 7-8 ppm and a broad signal for the N-H proton around 12-13 ppm. [, , , ] * UV-Vis:* Absorption bands in the UV region, with specific wavelengths depending on the solvent and substituents. [, , , ]

ANone: 2-phenylbenzimidazole and its derivatives have been incorporated into various materials:

- Polyimides: Incorporation of 2-phenylbenzimidazole units into polyimide backbones results in materials with excellent thermal stability (up to 540 °C) and high glass transition temperatures. [] These polyimides also exhibit good mechanical properties, making them suitable for high-performance applications.

- Organic Light Emitting Diodes (OLEDs): Platinum(II) complexes containing 2-phenylbenzimidazole ligands have been investigated for their application in OLEDs. [] These complexes demonstrate high thermal stability and phosphorescent properties, leading to efficient light emission.

- Hydrotalcite-like Compounds: Intercalation of 2-phenylbenzimidazole-5-sulfonic acid into hydrotalcite-like materials enhances their UV absorbing capabilities and improves the photostability of polypropylene films. []

- Layered Double Hydroxides (LDHs): Similar to hydrotalcite, the intercalation of 2-phenylbenzimidazole-5-sulfonic acid into LDHs leads to enhanced UV absorption and fluorescence properties, making these composites potential sensors for nucleotides. []

- pH: 2-phenylbenzimidazole-5-sulfonic acid shows pH-dependent stability, with its absorption and fluorescence properties changing with pH. [, ]

- UV Radiation: While 2-phenylbenzimidazole-5-sulfonic acid is used as a UV filter, it can degrade under UV irradiation, particularly in the presence of catalysts like TiO2. []

- Temperature: Many 2-phenylbenzimidazole derivatives, especially when incorporated into polymers or metal complexes, exhibit high thermal stability. [, ]

ANone: Computational chemistry plays a crucial role in understanding the properties and behavior of 2-phenylbenzimidazole:

- Density Functional Theory (DFT): DFT calculations are employed to investigate various aspects, including:

- Electronic Structure and Properties: DFT helps determine the electronic structure, HOMO-LUMO energy gaps, and other electronic properties of 2-phenylbenzimidazole derivatives. [, ]

- Photochemical Reactions: DFT calculations can predict and evaluate the photodegradation behavior of 2-phenylbenzimidazole-5-sulfonic acid in water, considering its interactions with water constituents and dissolved organic matter. []

- Molecular Docking: DFT-optimized structures are used in molecular docking studies to investigate the binding modes and interactions of 2-phenylbenzimidazole derivatives with biological targets like the estrogen receptor. []

- Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of 2-phenylbenzimidazole derivatives with their biological activities, such as anticancer activity or skin permeability. [, ] These models help predict the activity of new derivatives and guide the design of more potent compounds.

ANone: The biological activity of 2-phenylbenzimidazole is highly dependent on its substitution pattern.

- Introducing electron-donating or withdrawing groups on the phenyl ring of 2-phenylbenzimidazole can significantly influence its anticancer activity. [, ]

- The position of the substituent on the phenyl ring also plays a role. For example, compounds with a methoxy group at the para position of the phenyl ring show enhanced activity against the MDA-MB-231 breast cancer cell line. []

- Replacing the phenyl ring with other heterocycles like thiazole can also alter the activity. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole shows potent antitumor activity but suffers from poor water solubility. []

- Platinum(II) complexes of 2-phenylbenzimidazole with various substituents on the benzimidazole ring exhibit varying degrees of antifungal and antibacterial activity. []

- Introducing a dialkylaminomethyl group at the 1-position and varying the substituents at the 2- and 5-positions of the benzimidazole ring significantly influences the antimicrobial activity. []

ANone: The stability of 2-phenylbenzimidazole and its derivatives can be influenced by several factors, and specific formulation strategies can be employed to improve their stability, solubility, or bioavailability.

- pH: The stability of some derivatives, like 2-phenylbenzimidazole-5-sulfonic acid, can be pH-dependent. [, ] Formulation at a specific pH range may be necessary to maintain stability.

- UV Radiation: While some derivatives are used as UV filters, they can degrade upon prolonged UV exposure. [] Packaging that limits UV penetration can be beneficial.

ANone: Specific SHE regulations for 2-phenylbenzimidazole and its derivatives vary depending on the geographical region and intended application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-{5-[4-(propan-2-yl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B7731443.png)

![2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B7731447.png)

![2-[5-(4-Butylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B7731448.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid](/img/structure/B7731456.png)

![(2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731475.png)

![(2Z)-2-[3-(4-bromophenyl)-5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B7731486.png)

![6-Ethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B7731492.png)

![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid](/img/structure/B7731498.png)

![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B7731503.png)

![3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7731527.png)